Cas no 2377032-41-0 (5-Ethynyl-2-methyl-N-phenylbenzamide)

5-Ethynyl-2-methyl-N-phenylbenzamide is a specialized organic compound featuring a benzamide core substituted with an ethynyl group at the 5-position and a methyl group at the 2-position, terminated by an N-phenyl moiety. This structure imparts unique reactivity, particularly in cross-coupling reactions, making it valuable in pharmaceutical and materials science research. The ethynyl group enables click chemistry applications, while the aromatic phenylamide moiety enhances stability and binding affinity in molecular design. Its well-defined synthetic pathway and high purity make it suitable for precision applications, including drug discovery and polymer development. The compound’s modularity allows for further functionalization, offering versatility in advanced chemical synthesis.
5-Ethynyl-2-methyl-N-phenylbenzamide structure
2377032-41-0 structure
Product name:5-Ethynyl-2-methyl-N-phenylbenzamide
CAS No:2377032-41-0
MF:C16H13NO
MW:235.280524015427
CID:6553603
PubChem ID:145901897

5-Ethynyl-2-methyl-N-phenylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 5-Ethynyl-2-methyl-N-phenylbenzamide
    • 2377032-41-0
    • Z3861509327
    • EN300-7442397
    • Inchi: 1S/C16H13NO/c1-3-13-10-9-12(2)15(11-13)16(18)17-14-7-5-4-6-8-14/h1,4-11H,2H3,(H,17,18)
    • InChI Key: SOQHAOJITDTDSE-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C(C#C)C=CC=1C)NC1C=CC=CC=1

Computed Properties

  • Exact Mass: 235.099714038g/mol
  • Monoisotopic Mass: 235.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 334
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.1Ų
  • XLogP3: 3.4

5-Ethynyl-2-methyl-N-phenylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7442397-0.25g
5-ethynyl-2-methyl-N-phenylbenzamide
2377032-41-0 95.0%
0.25g
$452.0 2025-03-11
Aaron
AR0286RF-1g
5-ethynyl-2-methyl-N-phenylbenzamide
2377032-41-0 95%
1g
$1282.00 2025-02-17
Aaron
AR0286RF-50mg
5-ethynyl-2-methyl-N-phenylbenzamide
2377032-41-0 95%
50mg
$317.00 2025-02-17
1PlusChem
1P0286J3-100mg
5-ethynyl-2-methyl-N-phenylbenzamide
2377032-41-0 95%
100mg
$454.00 2024-05-23
1PlusChem
1P0286J3-50mg
5-ethynyl-2-methyl-N-phenylbenzamide
2377032-41-0 95%
50mg
$315.00 2024-05-23
Enamine
EN300-7442397-10.0g
5-ethynyl-2-methyl-N-phenylbenzamide
2377032-41-0 95.0%
10.0g
$3929.0 2025-03-11
Aaron
AR0286RF-500mg
5-ethynyl-2-methyl-N-phenylbenzamide
2377032-41-0 95%
500mg
$1006.00 2025-02-17
Aaron
AR0286RF-100mg
5-ethynyl-2-methyl-N-phenylbenzamide
2377032-41-0 95%
100mg
$461.00 2025-02-17
1PlusChem
1P0286J3-500mg
5-ethynyl-2-methyl-N-phenylbenzamide
2377032-41-0 95%
500mg
$944.00 2024-05-23
1PlusChem
1P0286J3-10g
5-ethynyl-2-methyl-N-phenylbenzamide
2377032-41-0 95%
10g
$4919.00 2024-05-23

5-Ethynyl-2-methyl-N-phenylbenzamide Related Literature

Additional information on 5-Ethynyl-2-methyl-N-phenylbenzamide

5-Ethynyl-2-methyl-N-phenylbenzamide: A Comprehensive Overview

5-Ethynyl-2-methyl-N-phenylbenzamide, also known by its CAS number 2377032-41-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a benzamide core with an ethynyl group at the 5-position and a methyl group at the 2-position. The presence of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable component in various chemical applications.

The synthesis of 5-Ethynyl-2-methyl-N-phenylbenzamide has been extensively studied, with researchers exploring efficient and scalable methods to produce this compound. Recent advancements in catalytic processes have enabled the optimization of its synthesis, reducing production costs and enhancing yield. For instance, the use of palladium-catalyzed cross-coupling reactions has emerged as a promising approach to construct the ethynyl group within the molecule. These developments underscore the importance of continuous innovation in synthetic chemistry to meet the growing demand for such compounds in both academic and industrial settings.

In terms of applications, 5-Ethynyl-2-methyl-N-phenylbenzamide has found utility in diverse areas, including drug discovery and materials science. Its ability to act as a versatile building block in organic synthesis has made it a valuable precursor for constructing complex molecules with potential pharmacological activity. Recent studies have highlighted its role in the development of novel anti-tumor agents, where its unique structure contributes to selective targeting of cancer cells. Additionally, this compound has been employed in the synthesis of advanced materials, such as functional polymers and organic electronics, due to its ability to form stable conjugated systems.

The pharmacological properties of 5-Ethynyl-2-methyl-N-phenylbenzamide have been extensively investigated, particularly in relation to its potential as an anti-inflammatory agent. Research conducted in 2023 revealed that this compound exhibits potent inhibitory activity against key inflammatory pathways, suggesting its potential as a lead compound for developing new anti-inflammatory drugs. Furthermore, studies on its bioavailability and metabolic stability have provided valuable insights into optimizing its pharmacokinetic profile for therapeutic applications.

In conclusion, 5-Ethynyl-2-methyl-N-phenylbenzamide, with its CAS number 2377032-41-0, represents a versatile and intriguing compound with wide-ranging applications across multiple disciplines. Its unique structure, efficient synthesis methods, and promising pharmacological properties position it as a key player in both academic research and industrial development. As ongoing research continues to uncover new facets of this compound's potential, it is likely to play an increasingly important role in shaping future advancements in organic chemistry and related fields.

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